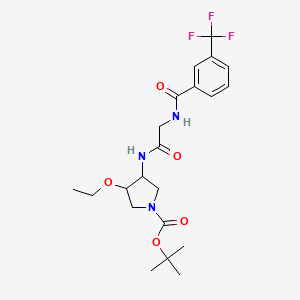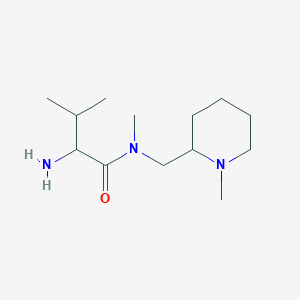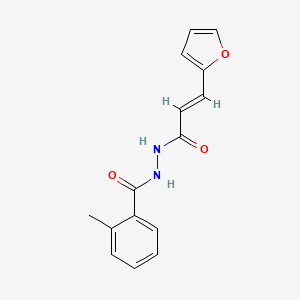
Tributyltetradecylphosphonium dodecylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyltetradecylphosphonium dodecylbenzenesulfonate is a quaternary ammonium surfactant with the molecular formula C₄₁H₈₁O₃PS and a molecular weight of 685.119 . This compound is known for its amphiphilic nature, meaning it contains both hydrophilic (water-attracting) and lipophilic (fat-attracting) parts, making it useful in various applications such as detergents, emulsifiers, and wetting agents.
Vorbereitungsmethoden
The synthesis of tributyltetradecylphosphonium dodecylbenzenesulfonate typically involves the reaction of tetradecylphosphonium salts with dodecylbenzenesulfonic acid. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous processing to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Tributyltetradecylphosphonium dodecylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tributyltetradecylphosphonium dodecylbenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Wirkmechanismus
The mechanism of action of tributyltetradecylphosphonium dodecylbenzenesulfonate involves its ability to interact with both hydrophilic and lipophilic substances. This interaction is facilitated by the amphiphilic nature of the compound, allowing it to form micelles and encapsulate hydrophobic molecules. The molecular targets and pathways involved in its action include cell membranes and various enzymes that interact with the surfactant properties of the compound .
Vergleich Mit ähnlichen Verbindungen
Tributyltetradecylphosphonium dodecylbenzenesulfonate can be compared with other similar compounds, such as:
Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate: Another quaternary ammonium surfactant with similar amphiphilic properties.
Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide: Known for its high thermal stability and unique ionic properties.
Tributyltetradecylphosphonium chloride: A simpler quaternary ammonium compound with similar surfactant properties.
This compound stands out due to its specific combination of hydrophilic and lipophilic parts, making it particularly effective in forming micelles and enhancing solubility in various applications.
Eigenschaften
CAS-Nummer |
817629-57-5 |
|---|---|
Molekularformel |
C44H85O3PS |
Molekulargewicht |
725.2 g/mol |
IUPAC-Name |
2-dodecylbenzenesulfonate;tributyl(tetradecyl)phosphanium |
InChI |
InChI=1S/C26H56P.C18H30O3S/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4;1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h5-26H2,1-4H3;12-13,15-16H,2-11,14H2,1H3,(H,19,20,21)/q+1;/p-1 |
InChI-Schlüssel |
UIWFKZBONQGUDI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine](/img/structure/B14797509.png)


![[(6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B14797542.png)

![1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one](/img/structure/B14797550.png)

![1-(2-ethoxyethyl)-7-[(4-methylpyridin-2-yl)methyl]-N-methylsulfonyl-5-(propylamino)pyrazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B14797571.png)

![2-[2-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B14797581.png)

![Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate hydrochloride](/img/structure/B14797589.png)
![3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo-](/img/structure/B14797592.png)
